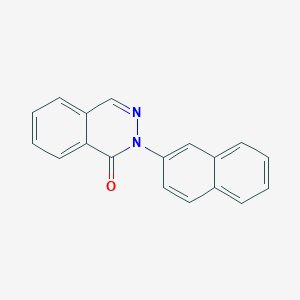

2-Naphthalen-2-ylphthalazin-1-one

Description

Properties

Molecular Formula |

C18H12N2O |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

2-naphthalen-2-ylphthalazin-1-one |

InChI |

InChI=1S/C18H12N2O/c21-18-17-8-4-3-7-15(17)12-19-20(18)16-10-9-13-5-1-2-6-14(13)11-16/h1-12H |

InChI Key |

FSLCVBMZDHZDKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC=C4C=N3 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Modification Studies

Influence of the 2-Naphthyl Substituent on Phthalazinone Frameworks

The attachment of a 2-naphthyl group to the nitrogen at position 2 of the phthalazinone core introduces distinct steric and electronic properties that are fundamental to its biological activity. osf.io

Investigation of Steric and Electronic Effects of the Naphthalene (B1677914) Ring

The naphthalene ring, a bicyclic aromatic system, is significantly larger than a simple phenyl ring, imposing considerable steric bulk. This size and shape can dictate the binding orientation of the molecule within a receptor's active site, potentially enhancing affinity through increased van der Waals interactions or, conversely, causing steric hindrance that prevents optimal binding. The planarity of the naphthalene moiety also influences how it stacks with aromatic residues in a protein target.

Impact of Positional Isomerism on Molecular Interactions

The point of attachment of the naphthalene ring to the phthalazinone scaffold is a critical determinant of biological activity. The difference between a 2-naphthyl and a 1-naphthyl substituent lies in the spatial orientation of the fused ring system relative to the phthalazinone core. This seemingly subtle change can drastically alter the molecule's three-dimensional shape and its ability to fit into a specific binding pocket.

While direct comparative studies on the biological activity of 1-naphthyl versus 2-naphthyl substituted phthalazinones are not extensively reported in the available literature, research on other bicyclic systems provides valuable insights. For instance, studies on naphthol isomers have shown differences in their electrochemical properties and the compactness of the layers they form, suggesting that the positional isomerism can significantly impact molecular interactions. dntb.gov.ua It can be extrapolated that the different vectoral presentation of the fused ring in the 1- and 2-isomers of naphthalen-yl-phthalazinone would lead to distinct interactions with protein targets, potentially resulting in different biological activities or potencies.

Modifications of the Phthalazinone Core and Substituent Effects

Beyond the naphthyl substituent, modifications to the phthalazinone ring itself, as well as the introduction of other chemical moieties, are key strategies in optimizing the pharmacological profile of 2-naphthalen-2-ylphthalazin-1-one analogs.

Systemic Variation of Substituents on the Phthalazinone Ring

The systematic variation of substituents on the phthalazinone ring allows for the fine-tuning of a compound's properties. Key positions for modification include the nitrogen at position 2 and various positions on the benzo portion of the phthalazinone ring.

| Modification Site | Substituent | Observed Effect on Activity | Reference |

| N-2 of Phthalazinone | Methyl | Maintained or improved antifungal activity | |

| N-2 of Phthalazinone | Ethyl or Allyl | Reduced or abolished antifungal activity | |

| C-4 of Phthalazinone | 4-Chlorobenzyl | Considered a relevant feature for antifungal activity | |

| Benzo Ring | Various | Can modulate activity and selectivity | osf.io |

This table is generated based on general findings for phthalazinone derivatives, as specific data for 2-naphthalen-2-ylphthalazin-1-one is limited in the provided search results.

For instance, in studies on antifungal phthalazinones, it was observed that a methyl group at the N-2 position was favorable for activity, while larger alkyl groups like ethyl or allyl were detrimental. This suggests that the size of the substituent at this position is critical and that for analogs of 2-naphthalen-2-ylphthalazin-1-one, where the N-2 position is occupied by the bulky naphthyl group, further substitution might be sterically disfavored depending on the target. Furthermore, the nature of the substituent at the C-4 position has been shown to be a major determinant of activity, with a 4-chlorobenzyl group being identified as important for the antifungal properties of certain phthalazinone derivatives.

Molecular Hybridization Strategies with Diverse Chemical Moieties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, or a dual mechanism of action. nih.gov The 2-naphthalen-2-ylphthalazin-1-one scaffold can serve as a starting point for such strategies.

For example, a hybridization approach could involve linking the phthalazinone-naphthyl core to other biologically active moieties. While specific examples starting from 2-naphthalen-2-ylphthalazin-1-one are not detailed in the provided search results, the general principle is well-established for the broader phthalazinone class. Phthalazinone derivatives have been hybridized with pyrazole (B372694) moieties, and dithiocarbamates to create novel anticancer agents. nih.gov The selection of the linker and the complementary pharmacophore is critical and would be guided by the specific biological target of interest.

Rational Design Principles for Novel 2-Naphthalen-2-ylphthalazin-1-one Analogs

Based on the available structure-activity relationship data for the broader phthalazinone class, several rational design principles can be proposed for the development of novel analogs of 2-naphthalen-2-ylphthalazin-1-one.

A key principle is the careful consideration of the steric bulk and electronic nature of any additional substituents. Given the already substantial size of the 2-naphthyl group, further modifications, particularly on the phthalazinone ring, should be approached with caution to avoid steric clashes within the target binding site. The use of smaller, electronically diverse substituents on the benzo portion of the phthalazinone ring could be a fruitful avenue for modulating activity and selectivity.

Furthermore, computational modeling and docking studies can play a pivotal role in the rational design process. By understanding the binding mode of 2-naphthalen-2-ylphthalazin-1-one within a specific protein target, researchers can more effectively design modifications that enhance favorable interactions and disrupt unfavorable ones. This could involve, for example, the introduction of hydrogen bond donors or acceptors at specific positions on the phthalazinone ring to complement the receptor's active site.

Finally, the principle of bioisosteric replacement could be applied to the naphthalene moiety itself. Replacing the naphthalene ring with other bicyclic or large aromatic systems could lead to analogs with improved properties. However, any such modification must be carefully evaluated to ensure that the key steric and electronic features conferred by the 2-naphthyl group, which are likely crucial for its activity, are retained or appropriately mimicked.

Hypothesis-Driven Design of Targeted Structures

A significant portion of the research on phthalazinone derivatives has been propelled by hypothesis-driven design, often leveraging the structural information of known bioactive molecules. A prime example is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. The approved PARP inhibitor, Olaparib, features a phthalazinone core, which has served as a foundational template for the design of new analogs, including those incorporating a naphthalene ring. nih.govrsc.org

The central hypothesis in these studies is that the phthalazinone moiety acts as a crucial pharmacophore, mimicking the nicotinamide (B372718) portion of the NAD+ cofactor that binds to the active site of PARP enzymes. nih.gov The naphthalene ring, in the case of 2-Naphthalen-2-ylphthalazin-1-one, occupies a specific hydrophobic pocket within the enzyme's active site, contributing to the binding affinity.

Systematic modifications of the phthalazinone and the appended aryl groups have led to the establishment of critical SAR principles:

Substitution on the Phthalazinone Ring: Modifications at various positions of the phthalazinone ring have been explored. For instance, the introduction of a benzyl (B1604629) group at the 4-position of the phthalazinone ring has been shown to be a key determinant of PARP-1 inhibitory activity. nih.gov

Aryl Group Modifications: The nature and substitution pattern of the aryl group at the 2-position significantly influence potency. While the naphthalene ring itself provides a substantial hydrophobic interaction, further substitutions on this ring or its replacement with other aryl or heteroaryl systems can fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity.

Linker and Terminal Group Variations: In many designed analogs, a linker is introduced at the 4-position of the phthalazinone ring, connecting to a terminal functional group. The length and chemical nature of this linker, as well as the terminal group (e.g., piperazine, dithiocarbamate), have been shown to be critical for potent inhibitory activity against various targets. nih.gov

The following tables summarize the research findings from various studies on phthalazinone derivatives, highlighting the impact of structural modifications on their biological activity.

| Compound ID | Modification from Parent Structure | Target | IC50 (nM) | Reference |

| DLC-1 | Dithiocarboxylate fragment | PARP-1 | <0.2 | nih.gov |

| DLC-49 | Hydroxamic acid fragment | PARP-1/HDAC-1 | 0.53 (PARP-1), 17 (HDAC-1) | nih.gov |

| 11c | 4-phenylphthalazin-1-one derivative | PARP-1 | 97 | nih.gov |

| Olaparib | Reference Compound | PARP-1 | 139 | nih.gov |

These data clearly demonstrate that rational, hypothesis-driven modifications can lead to the discovery of highly potent and, in some cases, dual-target inhibitors.

Combinatorial Chemistry and Library Synthesis for SAR Exploration

Combinatorial chemistry offers a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which can be screened to identify novel bioactive molecules and elucidate SAR. spirochem.com This approach is particularly advantageous in the early stages of drug discovery for hit identification and lead optimization. The synthesis of compound libraries can be performed using techniques such as solid-phase synthesis or solution-phase parallel synthesis.

While the principles of combinatorial chemistry are well-established, their specific application to the synthesis of large libraries of 2-Naphthalen-2-ylphthalazin-1-one derivatives for SAR exploration is not extensively documented in publicly available literature. Most reported studies on phthalazinones, including those with a naphthalene moiety, describe the synthesis of a series of analogs in a more traditional, sequential manner rather than through high-throughput combinatorial methods.

However, the potential for applying combinatorial strategies to this scaffold is evident. For instance, a parallel synthesis approach could be employed to generate a library of 4-substituted-2-arylphthalazin-1-ones. In such a strategy, a common phthalazinone precursor could be reacted with a diverse set of building blocks in a parallel fashion to rapidly generate a multitude of final products. This would allow for a more comprehensive exploration of the SAR around this core structure.

One study describes a one-pot, three-component reaction to synthesize novel pyran-linked phthalazinone-pyrazole hybrids, a method that lends itself to the principles of diversity-oriented synthesis, a key concept in combinatorial chemistry. nih.gov Although not a classical combinatorial library synthesis, this approach demonstrates the feasibility of efficiently generating structural diversity from simple starting materials.

The lack of extensive reports on the combinatorial synthesis of 2-Naphthalen-2-ylphthalazin-1-one libraries may be due to several factors, including the proprietary nature of such work within pharmaceutical companies or the specific synthetic challenges associated with this particular scaffold that may make it less amenable to standard solid-phase or split-and-pool techniques. Nevertheless, the application of modern library synthesis techniques remains a promising avenue for future research to unlock the full therapeutic potential of this compound class.

Molecular Mechanism Investigations of 2 Naphthalen 2 Ylphthalazin 1 One

Cellular Pathway Modulation and Interrogation

The enzymatic inhibition caused by phthalazinone derivatives translates into the modulation of critical cellular pathways that govern cell cycle progression, survival, and stress responses.

There is currently no scientific literature available from the conducted searches that links 2-Naphthalen-2-ylphthalazin-1-one or its close structural analogs to the modulation of the IKKbeta (Inhibitor of nuclear factor kappa-B kinase subunit beta) or PTP1B (Protein Tyrosine Phosphatase 1B) signal transduction cascades. While inhibitors of these pathways are of significant therapeutic interest, they are not associated with the phthalazinone scaffold based on the retrieved information. nih.govnih.gov

No studies were found that investigate the role of 2-Naphthalen-2-ylphthalazin-1-one in the modulation of protein assembly processes, such as the assembly of viral capsids. Research into agents that interfere with viral capsid assembly is an active area, but it is not a known mechanism for phthalazinone-based compounds according to the available data. nih.govresearchgate.net

Influence on Cell Cycle Regulatory Mechanisms and Apoptotic Signaling Pathways

Due to a lack of specific research on 2-Naphthalen-2-ylphthalazin-1-one, this section will draw upon the activities of structurally related compounds to hypothesize its potential effects. Phthalazinone and naphthalene (B1677914) derivatives have been noted for their impact on the cell cycle and their ability to induce programmed cell death, or apoptosis, in cancer cells.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Key players in this process include cyclins and cyclin-dependent kinases (CDKs), which drive the cell through its different phases (G1, S, G2, and M). Cancer is often characterized by the dysregulation of this process, leading to uncontrolled proliferation.

Apoptosis is a natural and essential process for removing old, damaged, or infected cells. It is orchestrated by a family of proteases called caspases and is regulated by the Bcl-2 family of proteins. The induction of apoptosis is a key strategy for many anticancer therapies.

Mechanistic Insights from Related Phthalazinone and Naphthalene Derivatives

To gain a clearer picture of the potential molecular activities of 2-Naphthalen-2-ylphthalazin-1-one, it is instructive to review the established mechanisms of other compounds sharing its core chemical moieties.

Comparative Mechanistic Studies within the Phthalazinone Class

The phthalazinone scaffold is a recurring motif in compounds with significant biological activity, including anticancer effects. ontosight.ai Various derivatives have been synthesized and evaluated, revealing a range of molecular targets and pathways through which they exert their effects.

Many phthalazinone derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. osf.ionih.gov For instance, certain novel phthalazinone derivatives have demonstrated the ability to cause cell cycle arrest at the G1/S or G2/M phase, thereby halting cell proliferation. dntb.gov.ua This is often accompanied by the induction of apoptosis. dntb.gov.ua

One of the key mechanisms identified for some phthalazinone derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. dntb.gov.ua By inhibiting PARP, these compounds can lead to an accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering apoptosis.

Furthermore, some phthalazinone derivatives have been found to target receptor tyrosine kinases (RTKs) like VEGFR-2, which are pivotal in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. researchgate.net By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to cell death. researchgate.net Studies have shown that certain phthalazine (B143731) derivatives can induce apoptosis by inhibiting EGFR, a receptor often overexpressed in breast cancer. nih.gov

The apoptotic potential of phthalazine derivatives has been demonstrated in human breast cancer cell lines, where they were shown to induce cell death. nih.gov The addition of metal complexes, such as copper or platinum, to the phthalazine structure has been explored, although this has in some cases reduced the apoptotic potential. nih.gov A series of amino- and polyaminophthalazinones have also shown promising cytotoxic effects against various cancer cell lines. nih.gov

| Phthalazinone Derivative Type | Observed Molecular Mechanism | Effect on Cancer Cells | Reference |

| General Phthalazinones | Inhibition of PARP-1 | Cell cycle arrest, Apoptosis | dntb.gov.ua |

| Biarylureas containing Phthalazine | Inhibition of VEGFR-2 Tyrosine Kinase | Antiangiogenic, Cytotoxic | researchgate.net |

| Phthalazine-based compounds | EGFR Inhibition | Apoptosis in breast cancer cells | nih.gov |

| Amino- and polyaminophthalazinones | Not specified | Cytotoxicity | nih.gov |

| Phthalazine-dithiocarbamate hybrids | Not specified | Antiproliferative | dntb.gov.ua |

| Phthalazin-1(2H)-one derivatives | Not specified | Antimicrobial | ekb.eg |

Generalization of Observed Molecular Mechanisms for Naphthalene-Containing Compounds

The naphthalene moiety is another key structural feature of 2-Naphthalen-2-ylphthalazin-1-one. Naphthalene and its derivatives are prevalent in many biologically active compounds and have been extensively studied for their anticancer properties. nih.govresearchgate.net

A significant mechanism of action for some naphthalene derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is the protein that forms microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cells in the M phase of the cell cycle and induce apoptosis. nih.gov

Naphthalene diimides represent a class of naphthalene-containing compounds that have shown potent anticancer activity by targeting G-quadruplexes. acs.orgnih.gov G-quadruplexes are secondary structures that can form in guanine-rich regions of DNA, such as in telomeres and gene promoter regions. Stabilization of these structures by naphthalene diimides can interfere with DNA replication and transcription, leading to cell cycle arrest and senescence. acs.orgacs.org

Furthermore, some naphthalene derivatives have been reported to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov An increase in intracellular ROS can lead to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately trigger the apoptotic cascade. nih.gov

The introduction of a naphthalene ring into other chemical scaffolds has been shown to enhance anticancer activity. nih.gov For example, naphthalene-substituted triazole spirodienones have demonstrated significant cytotoxic activity by arresting the cell cycle and inducing apoptosis. nih.gov

| Naphthalene Derivative Type | Observed Molecular Mechanism | Effect on Cancer Cells | Reference |

| Naphthalene-chalcone derivatives | Tubulin polymerization inhibition | Antiproliferative, Apoptosis | nih.gov |

| Sulphonamide derivatives with naphthalene | Tubulin polymerization inhibition | Antiproliferative | nih.gov |

| Naphthalene diimides | G-quadruplex stabilization | Cell cycle arrest, Senescence | acs.orgnih.govacs.org |

| Naphthalene derivative MS-5 | Modulation of Reactive Oxygen Species (ROS) | Apoptosis | nih.gov |

| Naphthalene-substituted triazole spirodienones | Not specified | Cell cycle arrest, Apoptosis | nih.gov |

| Naphthalene-1,4-dione analogues | Disruption of the Warburg effect | Cytotoxicity | rsc.org |

Computational and Theoretical Studies of 2 Naphthalen 2 Ylphthalazin 1 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the intrinsic properties of a molecule. For 2-Naphthalen-2-ylphthalazin-1-one, these calculations offer a detailed picture of its electronic structure and conformational possibilities.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and physical properties. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate various electronic parameters. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For aromatic and heterocyclic systems like 2-Naphthalen-2-ylphthalazin-1-one, the distribution of these orbitals is also informative. The HOMO is typically located over the electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. This information helps in predicting the sites for electrophilic and nucleophilic attacks.

Other calculated reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Table 1: Hypothetical Electronic Properties of 2-Naphthalen-2-ylphthalazin-1-one Calculated using DFT

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.80 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.225 |

| Chemical Softness (S) | 0.449 |

| Electrophilicity Index (ω) | 3.64 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations. They are based on typical values for similar organic molecules.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is critical to its function, especially in a biological context. 2-Naphthalen-2-ylphthalazin-1-one possesses rotational freedom around the single bond connecting the naphthalene (B1677914) and phthalazinone rings. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be mapped. This allows for the identification of the most stable, low-energy conformation(s) that the molecule is likely to adopt. Such studies have been performed for other naphthalene derivatives to understand their conformational preferences. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand), such as 2-Naphthalen-2-ylphthalazin-1-one, might interact with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery for identifying potential drug targets and optimizing lead compounds.

Prediction of Ligand-Protein Interaction Modes and Binding Sites

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their complementarity.

For 2-Naphthalen-2-ylphthalazin-1-one, docking studies could be used to investigate its potential to bind to various enzymes or receptors. The results would reveal the specific amino acid residues involved in the interaction, and the types of non-covalent interactions formed, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often the main driving force for binding.

π-π stacking: Interactions between aromatic rings.

Van der Waals forces: General attractive or repulsive forces.

Studies on similar phthalazine (B143731) derivatives have shown their potential to bind to targets like VEGFR-2, with key interactions involving hydrogen bonds and hydrophobic contacts. nih.gov Similarly, docking studies on other naphthalene-containing compounds have been used to understand their binding to proteins like human serum albumin. nih.gov

Estimation of Binding Affinities and Energetics

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy suggests a stronger and more stable interaction. These scores, while not always perfectly accurate, are very useful for ranking different compounds and prioritizing them for further experimental testing. For instance, docking studies on novel compounds with a naphthol skeleton against HDACs-2 showed binding energies ranging from -9.08 to -10.08 kcal/mol. ekb.eg

Table 2: Illustrative Molecular Docking Results for 2-Naphthalen-2-ylphthalazin-1-one with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr234, Phe356, Leu358, Arg401 |

| Hydrogen Bonds | 1 (with Arg401) |

| Hydrophobic Interactions | Tyr234, Phe356, Leu358 |

| π-π Stacking | Phe356 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Assessment of Conformational Flexibility and Dynamic Behavior in Simulated Environments

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of the 2-Naphthalen-2-ylphthalazin-1-one-protein complex can reveal:

The stability of the binding pose predicted by docking.

The flexibility of the ligand and the protein upon binding.

The role of water molecules in mediating the interaction.

The detailed energetics of the binding process, including entropic contributions.

Such simulations provide a more realistic representation of the biological system and can help to refine the understanding of the ligand-protein interaction. MD simulations have been effectively used to study the dynamic behavior of various ligand-protein complexes. jchemlett.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a cornerstone in modern medicinal chemistry, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. For 2-Naphthalen-2-ylphthalazin-1-one and its derivatives, QSAR studies are instrumental in designing novel compounds with enhanced therapeutic properties.

Development of Predictive Models for Compound Design and Optimization

The development of predictive QSAR models for 2-Naphthalen-2-ylphthalazin-1-one and its analogues typically involves a systematic workflow. Initially, a dataset of compounds with known biological activities, often expressed as the half-maximal inhibitory concentration (IC50), is compiled. Subsequently, a wide array of molecular descriptors, which quantify various physicochemical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric parameters, surface area).

Statistical methods are then employed to establish a correlation between these descriptors and the biological activity. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation representing the relationship. For instance, a hypothetical QSAR model for a series of phthalazinone derivatives might take the form:

pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε

where pIC50 is the negative logarithm of the IC50 value, β coefficients represent the contribution of each descriptor, and ε is the error term.

To enhance the robustness and predictive power of the models, more advanced machine learning algorithms such as Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Random Forest are increasingly being utilized. These methods can capture complex, non-linear relationships between the molecular structure and activity.

A crucial aspect of QSAR model development is rigorous validation. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (r²_pred). A statistically significant and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of novel derivatives with potentially improved activity.

A hypothetical dataset for a QSAR study on a series of 2-arylphthalazinone derivatives, including a naphthalene-substituted compound, is presented below. The biological activity is represented as pIC50 values against a specific biological target, such as Poly (ADP-ribose) polymerase (PARP).

| Compound | R-group | pIC50 | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) |

| 1 | Phenyl | 5.8 | 248.28 | 3.1 | 40.7 |

| 2 | 4-Chlorophenyl | 6.2 | 282.72 | 3.8 | 40.7 |

| 3 | 4-Methoxyphenyl | 5.9 | 278.31 | 3.0 | 49.9 |

| 4 | Naphthalen-2-yl | 6.5 | 298.33 | 4.1 | 40.7 |

| 5 | 3,4-Dichlorophenyl | 6.4 | 317.17 | 4.5 | 40.7 |

| 6 | 4-Nitrophenyl | 5.5 | 293.28 | 3.0 | 86.5 |

This is a hypothetical data table for illustrative purposes.

Identification of Key Structural Features Driving Molecular Interactions

Through the analysis of validated QSAR models, researchers can identify the key structural features of 2-Naphthalen-2-ylphthalazin-1-one that are critical for its molecular interactions and biological activity. The descriptors that are found to have a significant correlation with the activity provide valuable insights into the mechanism of action at the molecular level.

For the phthalazinone scaffold, studies have indicated that the lactam function (the cyclic amide group) is often involved in crucial hydrogen bonding interactions with the target protein. The planarity of the phthalazinone ring system also contributes to favorable stacking interactions, often with aromatic amino acid residues in the active site of the enzyme.

The naphthalene moiety at the 2-position of the phthalazinone core is a significant contributor to the molecule's properties. Key aspects of the naphthalene group that influence molecular interactions include:

Hydrophobicity: The large, aromatic surface area of the naphthalene ring enhances the hydrophobic interactions with the target protein. This is often reflected in the positive correlation of descriptors like LogP (octanol-water partition coefficient) with biological activity in QSAR models.

Steric Bulk: The size and shape of the naphthalene group play a crucial role in fitting into the binding pocket of the target. The steric parameters derived from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can quantify the impact of the substituent's size and shape on activity.

Electronic Properties: The electron distribution within the naphthalene ring can influence electrostatic interactions with the target. Descriptors related to the electronic properties, such as partial charges on atoms or the dipole moment, can be important variables in the QSAR equation.

Substitutions on both the phthalazinone and naphthalene rings can further modulate the activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic profile of the molecule, while the addition of hydrogen bond donors or acceptors can create new interaction points with the target protein. QSAR studies help in systematically exploring these modifications to optimize the compound's potency and selectivity.

Advanced Research Applications and Chemical Probes

Development as Chemical Tools for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function within a complex biological system. The development of 2-Naphthalen-2-ylphthalazin-1-one and its analogs as chemical tools holds the potential to unravel intricate biological pathways. While specific studies on this exact molecule are not extensively documented in publicly available literature, the broader class of phthalazinone derivatives has been shown to exhibit a range of biological activities, suggesting their interaction with various cellular targets. osf.ionih.gov This positions 2-Naphthalen-2-ylphthalazin-1-one as a candidate for further investigation and development in this area.

A crucial step in drug discovery and understanding disease mechanisms is the identification and validation of biological targets. Chemical probes can be instrumental in this process. While direct target identification studies for 2-Naphthalen-2-ylphthalazin-1-one are not yet prevalent, its structural motifs suggest potential interactions with various proteins. The general approach for using such a compound in target identification would involve synthesizing a derivative that incorporates a reactive or affinity-based tag.

Table 1: Methodologies for Target Identification using Chemical Probes

| Methodology | Description | Potential Application for 2-Naphthalen-2-ylphthalazin-1-one |

| Affinity-Based Probes | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. | A derivative of 2-Naphthalen-2-ylphthalazin-1-one with a linker could be synthesized for immobilization. |

| Activity-Based Probes | The probe contains a reactive group that covalently binds to the active site of a target enzyme. | Modification of the phthalazinone or naphthalene (B1677914) ring could incorporate a reactive warhead. |

| Photo-Affinity Labeling | A photo-reactive group is incorporated into the molecule, which upon light activation, crosslinks to the target protein. | A diazirene or benzophenone (B1666685) group could be chemically added to the 2-Naphthalen-2-ylphthalazin-1-one structure. |

The validation of a potential target would then involve demonstrating that modulation of the target's activity by 2-Naphthalen-2-ylphthalazin-1-one leads to a specific cellular or physiological effect.

Once a target is identified, chemical probes like 2-Naphthalen-2-ylphthalazin-1-one can be used in various cellular assays to dissect the mechanism of action. These assays can provide detailed information about how the compound affects cellular processes.

Table 2: Cellular Assays for Mechanistic Interrogation

| Assay Type | Purpose | Relevance for 2-Naphthalen-2-ylphthalazin-1-one |

| Cell Viability/Proliferation Assays | To determine the effect of the compound on cell survival and growth. | To assess potential cytotoxic or cytostatic effects and identify sensitive cell lines. |

| Enzyme Activity Assays | To measure the direct inhibitory or activating effect of the compound on a purified enzyme or in cell lysates. | To confirm direct interaction with a hypothesized target enzyme. |

| Reporter Gene Assays | To monitor the activity of a specific signaling pathway. | To determine if the compound modulates pathways such as NF-κB, MAPK, or others. |

| Immunofluorescence/Western Blotting | To visualize or quantify the expression and localization of target proteins or pathway components. | To observe changes in protein levels or post-translational modifications upon treatment. |

| Cell Cycle Analysis | To determine if the compound affects the progression of the cell cycle. | To investigate if the compound induces cell cycle arrest at a specific phase. |

| Apoptosis Assays | To detect the induction of programmed cell death. | To determine if the compound's cytotoxic effects are mediated through apoptosis. |

The data gathered from these assays would be crucial in building a comprehensive understanding of the biological pathways modulated by 2-Naphthalen-2-ylphthalazin-1-one.

Potential for Imaging Agent Development

The presence of the naphthalene moiety in 2-Naphthalen-2-ylphthalazin-1-one makes it an attractive scaffold for the development of fluorescent imaging agents. Naphthalene derivatives are known for their intrinsic fluorescence, which can be modulated and enhanced through chemical design.

The development of effective fluorescent probes based on the 2-Naphthalen-2-ylphthalazin-1-one scaffold requires careful consideration of several design principles. The goal is to create a molecule with optimal photophysical properties, including high fluorescence quantum yield, photostability, and a large Stokes shift, while maintaining or enhancing its biological target specificity.

A study on the rational design of fluorescent phthalazinone derivatives highlighted key strategies for developing such probes. nih.gov These strategies, while not specific to 2-Naphthalen-2-ylphthalazin-1-one, provide a valuable framework:

Expansion of the Conjugated System: The phthalazinone core itself contributes to the conjugated system. The naphthalene ring further extends this, which is a favorable feature for fluorescence.

Introduction of Electron-Donating and -Accepting Groups: The fluorescence properties can be fine-tuned by introducing electron-donating or -withdrawing groups to the naphthalene or phthalazinone rings. This can lead to intramolecular charge transfer (ICT) characteristics, often resulting in environmentally sensitive fluorescence.

Table 3: Design Strategies for Phthalazinone-Based Fluorophores

| Design Strategy | Rationale | Example Modification on 2-Naphthalen-2-ylphthalazin-1-one |

| Extend π-Conjugation | To shift absorption and emission to longer wavelengths and potentially increase quantum yield. | Introduction of additional aromatic or unsaturated systems. |

| Introduce Donor/Acceptor Groups | To induce intramolecular charge transfer (ICT) and enhance fluorescence sensitivity to the local environment. | Addition of an amino or hydroxyl group to the naphthalene ring (donor) or a nitro group to the phthalazinone ring (acceptor). |

| Attach Targeting Moieties | To direct the probe to a specific organelle or biomolecule. | Covalent linkage to a peptide, antibody fragment, or a small molecule with known target affinity. |

| Incorporate Water-Solubilizing Groups | To improve bioavailability and utility in aqueous biological media. | Addition of sulfonate or carboxylate groups. |

Theoretical calculations, such as density functional theory (DFT), can be employed to predict the photophysical properties of designed analogs before their synthesis, aiding in a more rational design process. nih.gov

To enhance the imaging capabilities or to enable multimodal imaging, various labels can be integrated into the 2-Naphthalen-2-ylphthalazin-1-one structure.

Fluorophore-Fluorophore Conjugation (FRET Probes): The compound could be linked to another fluorophore to create a Förster Resonance Energy Transfer (FRET) probe. Such probes are highly sensitive to conformational changes or binding events that alter the distance or orientation between the two fluorophores.

Biotinylation: The incorporation of a biotin (B1667282) tag allows for detection and purification using streptavidin-conjugated reagents. This can be useful in both imaging and target identification studies.

Radiolabeling: For in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), a radionuclide (e.g., ¹⁸F, ¹¹C, ⁹⁹ᵐTc) can be incorporated into the molecule. This would require the synthesis of a precursor molecule suitable for radiolabeling.

Attachment of MRI Contrast Agents: For magnetic resonance imaging (MRI), a chelating moiety capable of binding a paramagnetic metal ion (e.g., Gd³⁺) could be attached to the 2-Naphthalen-2-ylphthalazin-1-one scaffold.

The choice of the imaging label and the strategy for its integration would depend on the specific research question and the imaging modality to be employed. The synthesis would need to be carefully planned to ensure that the addition of the label does not significantly compromise the binding affinity or selectivity of the parent compound for its biological target.

Future Perspectives and Emerging Research Avenues for 2 Naphthalen 2 Ylphthalazin 1 One

Exploration of Undiscovered Mechanistic Pathways and Novel Biological Targets

The true potential of 2-Naphthalen-2-ylphthalazin-1-one lies in the yet-to-be-discovered biological mechanisms it may influence. The phthalazinone core is a known pharmacophore, a key structural component responsible for a drug's physiological or pharmacological action. researchgate.net Derivatives of phthalazinone have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govlongdom.orgnih.gov The naphthalene (B1677914) moiety, a simple bicyclic aromatic hydrocarbon, is also a constituent of many biologically active molecules. The fusion of these two entities in 2-Naphthalen-2-ylphthalazin-1-one suggests the possibility of novel interactions with biological targets.

Future research will likely focus on elucidating the precise molecular targets of this compound. While some phthalazinone derivatives are known to inhibit enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), a key player in DNA repair and a target in cancer therapy, the specific inhibitory profile of 2-Naphthalen-2-ylphthalazin-1-one remains to be fully characterized. nih.gov Investigating its effect on a wider range of enzymes, receptors, and signaling pathways could reveal unexpected therapeutic opportunities. Techniques such as affinity chromatography, proteomics, and genetic screening will be instrumental in identifying its direct binding partners and downstream effects.

Table 1: Potential Biological Targets for 2-Naphthalen-2-ylphthalazin-1-one Based on Phthalazinone and Naphthalene Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Poly(ADP-ribose) polymerase (PARP), Cyclooxygenases (COX), Kinases | Cancer, Inflammation |

| G-protein coupled receptors (GPCRs) | Histamine receptors, Adrenergic receptors | Allergic disorders, Cardiovascular diseases |

| Ion Channels | Sodium channels, Calcium channels | Neurological disorders, Cardiac conditions |

| Nuclear Receptors | Estrogen receptors, Androgen receptors | Cancer, Metabolic disorders |

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. osf.io The integration of 2-Naphthalen-2-ylphthalazin-1-one and its future derivatives into HTS campaigns is a critical step towards unlocking their therapeutic potential. Advanced HTS technologies, such as fluorescence-based assays, label-free detection methods, and high-content screening, can provide detailed insights into the compound's activity across a multitude of cellular models and disease states.

The development of robust and miniaturized assays will be crucial for efficiently screening libraries of phthalazinone-naphthalene hybrids. These assays can be designed to monitor specific cellular events, such as enzyme activity, protein-protein interactions, or changes in cell morphology, providing a comprehensive picture of the compound's biological effects. The data generated from these large-scale screens will be invaluable for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective analogs.

Development of Next-Generation Phthalazinone-Naphthalene Hybrid Compounds

The chemical scaffold of 2-Naphthalen-2-ylphthalazin-1-one offers a fertile ground for the development of next-generation hybrid compounds. By systematically modifying the phthalazinone and naphthalene rings, medicinal chemists can fine-tune the compound's pharmacological properties. For instance, the introduction of different substituent groups on either ring system could enhance potency, improve selectivity, and optimize pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

The synthesis of novel derivatives will be guided by computational modeling and SAR data obtained from HTS. This rational design approach will enable the creation of compounds with improved therapeutic profiles and reduced off-target effects. The exploration of different linkage strategies between the phthalazinone and naphthalene moieties could also lead to the discovery of compounds with unique biological activities.

Table 2: Potential Modifications for Next-Generation Phthalazinone-Naphthalene Hybrids

| Modification Site | Type of Modification | Desired Outcome |

| Phthalazinone Ring | Substitution with various functional groups (e.g., halogens, alkyls, amines) | Enhanced potency, altered selectivity |

| Naphthalene Ring | Introduction of polar or non-polar substituents | Improved solubility, modified lipophilicity |

| Linker | Variation in linker length and flexibility | Optimization of binding to target protein |

| Core Structure | Bioisosteric replacement of the phthalazinone or naphthalene core | Novel biological activity, improved drug-like properties |

Interdisciplinary Research Collaborations for Comprehensive Mechanistic Understanding

A comprehensive understanding of the therapeutic potential of 2-Naphthalen-2-ylphthalazin-1-one and its analogs will necessitate a collaborative, interdisciplinary approach. The complexity of biological systems requires the integration of expertise from various scientific fields.

Chemists will be essential for the synthesis of novel derivatives and the development of efficient synthetic routes. Biologists will play a crucial role in designing and executing experiments to elucidate the compound's mechanism of action and to assess its efficacy in relevant disease models. Computational scientists will contribute by developing predictive models to guide drug design and to analyze the large datasets generated from HTS and other 'omics' technologies. Pharmacologists will be responsible for evaluating the in vivo efficacy and safety of lead compounds. This synergistic approach will be paramount to translating the initial promise of this chemical scaffold into tangible therapeutic benefits.

Q & A

Q. How can I determine the crystal structure of 2-Naphthalen-2-ylphthalazin-1-one using X-ray diffraction?

To determine the crystal structure:

- Grow single crystals via slow evaporation or diffusion methods.

- Collect diffraction data using a high-resolution X-ray diffractometer.

- Process data with SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to resolve atomic positions and thermal parameters. Validate geometry using ORTEP-3 for graphical representation .

- Cross-validate bond lengths/angles with similar aromatic systems (e.g., naphthalene derivatives) to ensure accuracy.

Q. What experimental protocols are recommended for synthesizing 2-Naphthalen-2-ylphthalazin-1-one with high purity?

- Key steps :

- Use Suzuki-Miyaura coupling or Friedel-Crafts acylation to link the naphthalene and phthalazine moieties.

- Optimize reaction conditions (temperature, solvent, catalyst) via iterative testing (e.g., 80–120°C in DMF with Pd(PPh₃)₄).

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water).

- Characterization : Confirm purity via HPLC (>98% purity) and structural identity using ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing 2-Naphthalen-2-ylphthalazin-1-one?

- Primary methods :

- NMR spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS).

- Supplementary techniques :

- Thermogravimetric analysis (TGA) to assess thermal stability.

- UV-Vis spectroscopy to evaluate electronic transitions (λmax ~250–300 nm).

- Document all protocols in alignment with journal guidelines (e.g., Beilstein Journal’s experimental section requirements) .

Advanced Research Questions

Q. How can I resolve contradictions in pharmacological data for 2-Naphthalen-2-ylphthalazin-1-one across studies?

- Approach :

- Conduct a systematic review following 8-step frameworks (e.g., ATSDR’s methodology):

Define inclusion criteria (species, exposure routes, endpoints) (Table B-1) .

Extract data using standardized forms (Table C-2) to capture dose-response relationships and confounding variables .

Apply risk-of-bias tools (e.g., SYRCLE for animal studies) to assess study quality .

- Use triangulation (experimental, computational, and epidemiological data) to reconcile discrepancies .

Q. What strategies are effective for integrating computational modeling with experimental data for this compound?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 09) to predict electronic properties (HOMO-LUMO gaps) and reactive sites.

- Compare computational results with experimental data (e.g., XRD bond lengths, UV-Vis spectra).

- Use Molecular Dynamics (MD) simulations to study interactions with biological targets (e.g., enzymes or DNA) .

- Validation : Cross-check docking scores (AutoDock Vina) with in vitro binding assays (e.g., SPR or ITC).

Q. How should I design a systematic toxicological study for 2-Naphthalen-2-ylphthalazin-1-one?

- Protocol design :

- In vivo models : Use rodents for acute/chronic exposure studies (oral, inhalation routes) with endpoints aligned with Table B-1 (hepatic, renal, respiratory effects) .

- In vitro assays : Assess cytotoxicity (MTT assay), genotoxicity (Ames test), and oxidative stress (ROS detection).

Q. What are critical data gaps in current research on 2-Naphthalen-2-ylphthalazin-1-one?

- Identified gaps :

- Long-term ecotoxicological impacts (bioaccumulation, aquatic toxicity).

- Mechanisms of metabolic activation/toxicity (e.g., CYP450-mediated pathways).

- Research priorities :

- Conduct -omics studies (transcriptomics/proteomics) to identify biomarkers of exposure.

- Explore structure-activity relationships (SAR) with analogs to optimize pharmacological profiles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.